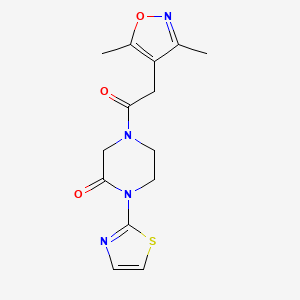
4-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one, also known as DMAT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAT is a potent inhibitor of protein kinases, which play a crucial role in many cellular processes.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with piperazine linked to imidazole derivatives showed excellent antibacterial and antifungal activities, suggesting the potential of piperazine derivatives in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Evaluation
- Piperazine containing compounds have also been evaluated for their anticancer activities. Specifically, 1,3,4-thiadiazole compounds with piperazine substituents have shown promising results against various cancer cell lines, highlighting the potential of these derivatives in cancer research (Turov, 2020).
Anti-inflammatory and Analgesic Agents
- Research into benzodifuran derivatives containing piperazine and thiazolopyrimidines has indicated significant anti-inflammatory and analgesic activities. These findings suggest the application of piperazine derivatives in developing new treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticholinesterase Activity
- Certain benzothiazole derivatives bearing piperazine and thiocarbamate moieties have shown potential anticholinesterase properties, indicating their possible use in treating neurodegenerative diseases like Alzheimer's (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Neuroprotective Approach
- Dimethyl-carbamic acid derivatives containing piperazine have been explored for their multi-target therapeutic neuroprotective approach, potentially offering new treatments for neurodegenerative conditions such as Alzheimer's disease (Lecanu et al., 2010).
properties
IUPAC Name |
4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-11(10(2)21-16-9)7-12(19)17-4-5-18(13(20)8-17)14-15-3-6-22-14/h3,6H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORCZOPVSHYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

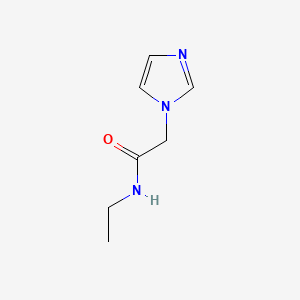
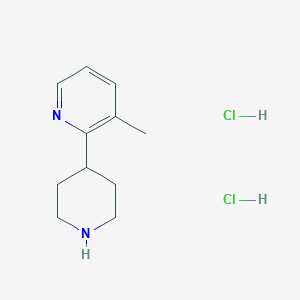
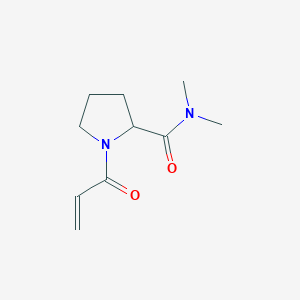
![5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2774633.png)
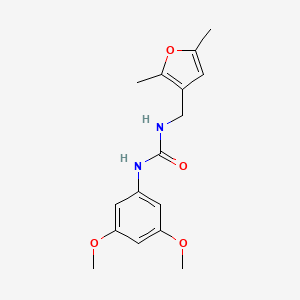
![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
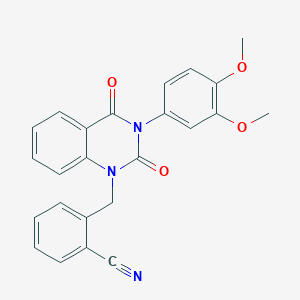
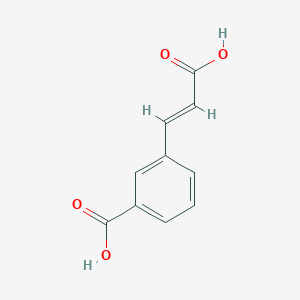
![2-[4,4-Difluoro-1-(prop-2-enoylamino)cyclohexyl]acetic acid](/img/structure/B2774641.png)
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)
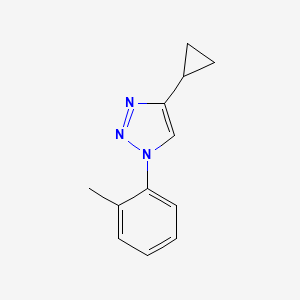
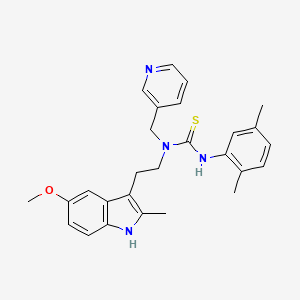
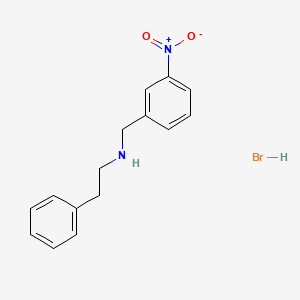
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)